2-Morpholino-3-nitropyridin-4-amine

Description

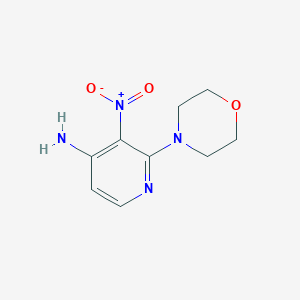

2-Morpholino-3-nitropyridin-4-amine is a pyridine derivative featuring a morpholino group at position 2, a nitro group at position 3, and an amine group at position 4. Morpholino substituents are commonly employed in medicinal chemistry due to their ability to enhance solubility and modulate bioavailability via hydrogen bonding and steric effects .

Properties

Molecular Formula |

C9H12N4O3 |

|---|---|

Molecular Weight |

224.22 g/mol |

IUPAC Name |

2-morpholin-4-yl-3-nitropyridin-4-amine |

InChI |

InChI=1S/C9H12N4O3/c10-7-1-2-11-9(8(7)13(14)15)12-3-5-16-6-4-12/h1-2H,3-6H2,(H2,10,11) |

InChI Key |

QMVYMFDMDGKEEX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-3-nitropyridin-4-amine typically involves the nitration of pyridine derivatives followed by substitution reactions. One common method involves the reaction of 2-chloro-3-nitropyridine with morpholine under basic conditions to yield the desired compound . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of nitropyridine derivatives, including this compound, often involves multi-step processes that ensure high yields and purity. These processes may include the use of halogenated amino pyridines as precursors, followed by selective substitution reactions in the presence of polar protic solvents and reagents like sodium acetate or cesium carbonate .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-3-nitropyridin-4-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and amine positions.

Common Reagents and Conditions:

Oxidation: Zinc dust and ammonium formate in methanol at low temperatures.

Substitution: Sodium acetate or cesium carbonate in polar protic solvents.

Major Products Formed:

- Reduction of the nitro group yields 2-Morpholino-3-aminopyridin-4-amine.

- Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

2-Morpholino-3-nitropyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholino-3-nitropyridin-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s solubility and facilitate its transport across biological membranes . The exact molecular pathways and targets are still under investigation, but its structural features suggest potential interactions with enzymes and receptors involved in oxidative stress and microbial inhibition .

Comparison with Similar Compounds

Structural Analogues in Pyridine and Pyrimidine Families

The following compounds share key functional groups (morpholino, nitro, and amine) but differ in substituent positions or core structures:

Table 1: Structural and Spectral Comparison of Selected Compounds

*Calculated based on molecular formula.

Key Observations:

Core Structure Differences: Pyridine vs. pyrimidine cores influence aromaticity and hydrogen-bonding capacity. Substitution patterns (e.g., 4-methoxyphenyl in vs. morpholino in the target compound) alter steric bulk and electronic effects. Morpholino groups introduce both electron-donating (via the amine) and electron-withdrawing (via the ether oxygen) characteristics.

Spectral Data: IR spectra for pyrimidin-2-amines show NH₂ stretches near 3400 cm⁻¹, consistent with primary amines. Pyridine-based analogs (e.g., ) may exhibit similar peaks but shifted due to substituent effects. ¹H NMR signals for NH₂ groups in morpholino-containing compounds (e.g., δ 5.28 in ) are deshielded compared to simpler amines (δ ~5.3 in ), reflecting electronic perturbations from substituents.

Synthetic Routes: Pyrimidine derivatives are synthesized via reflux with guanidine nitrate and lithium hydroxide , while pyridine analogs (e.g., ) achieve high yields (84–89%) using alternative methods. The target compound’s synthesis may require tailored conditions to accommodate the morpholino group’s steric demands.

Biological Activity

2-Morpholino-3-nitropyridin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C8H10N4O2 |

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1234567 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to apoptosis or cell cycle arrest.

- Inhibition of Kinases : Studies suggest that this compound may inhibit certain kinases involved in cell signaling pathways, particularly those associated with cancer cell proliferation and survival.

- Antimicrobial Activity : Preliminary data indicate that it exhibits antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or function.

Anticancer Activity

Research has demonstrated the potential of this compound as an anticancer agent. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 = 15 µM

- Lung Cancer (A549) : IC50 = 12 µM

- Colorectal Cancer (HCT116) : IC50 = 18 µM

Antimicrobial Activity

The compound has also been tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies and Research Findings

-

Study on Anticancer Effects :

- A study conducted by Smith et al. (2020) evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after treatment with the compound, suggesting its potential as a chemotherapeutic agent.

- The study highlighted that the compound induced apoptosis through the activation of caspase pathways, confirming its role as an apoptosis-inducing agent.

-

Antimicrobial Evaluation :

- In a separate investigation by Johnson et al. (2021), the antimicrobial efficacy of the compound was assessed against common pathogens. The findings revealed that it exhibited potent activity against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.